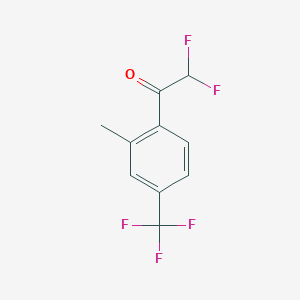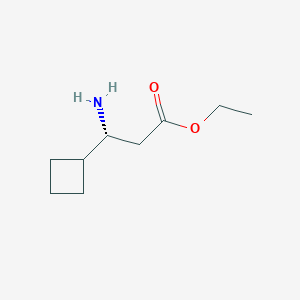![molecular formula C16H23N3O3S B13562374 3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B13562374.png)
3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cyclopentanecarbonyl chloride to form the cyclopentanecarbonylpiperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Aniline: Finally, the sulfonylated intermediate is coupled with aniline under specific conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process is scaled up from laboratory methods to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound is reactive towards nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Cyclopentylpiperazin-1-yl)sulfonyl]aniline
- 3-[(4-Cyclohexylpiperazin-1-yl)sulfonyl]aniline
- 3-[(4-Cyclopropylpiperazin-1-yl)sulfonyl]aniline
Uniqueness
3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline is unique due to its specific cyclopentanecarbonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H23N3O3S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[4-(3-aminophenyl)sulfonylpiperazin-1-yl]-cyclopentylmethanone |
InChI |
InChI=1S/C16H23N3O3S/c17-14-6-3-7-15(12-14)23(21,22)19-10-8-18(9-11-19)16(20)13-4-1-2-5-13/h3,6-7,12-13H,1-2,4-5,8-11,17H2 |
InChI Key |
KBFJPYWQPJUAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)


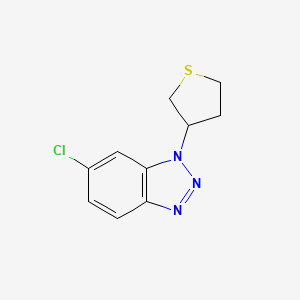
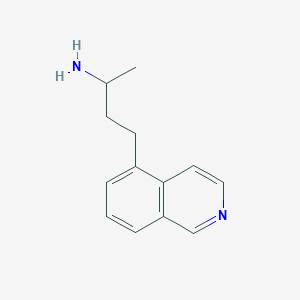
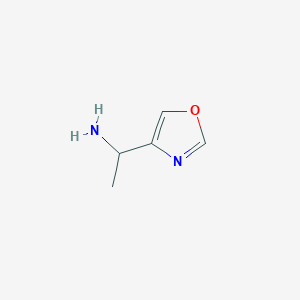
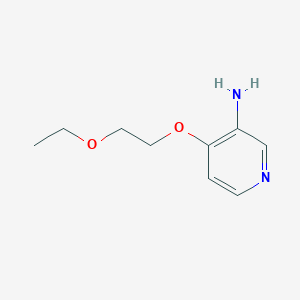
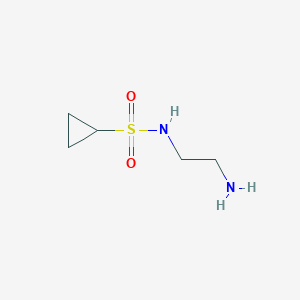
![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)
